molecular formula C11H12O2 B1421912 (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol CAS No. 1344924-76-0

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol

Cat. No.: B1421912
CAS No.: 1344924-76-0
M. Wt: 176.21 g/mol
InChI Key: HHTGFYRSBJVIAW-QMMMGPOBSA-N
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Description

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol is an organic compound belonging to the class of benzofurans This compound features a benzofuran ring substituted with a methyl group at the 3-position and an ethan-1-ol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and carbonyl compounds.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.

    Addition of the Ethan-1-ol Group: The ethan-1-ol group can be added through a Grignard reaction involving the benzofuran derivative and an appropriate Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol: Unique due to its specific substitution pattern on the benzofuran ring.

    (1S)-1-(2-methyl-1-benzofuran-3-yl)ethan-1-ol: Similar structure but different substitution pattern.

    (1S)-1-(3-methyl-1-benzofuran-2-yl)propan-1-ol: Similar structure with a different alkyl chain length.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTGFYRSBJVIAW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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